N-(propan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-(propan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a triazolopyridazine core fused to a piperidine ring, with a propan-2-yl (isopropyl) carboxamide substituent. The triazolopyridazine moiety is a bicyclic system known for its role in modulating biological activity, particularly in kinase inhibition and receptor binding .
Properties
Molecular Formula |
C14H20N6O |
|---|---|
Molecular Weight |
288.35 g/mol |
IUPAC Name |
N-propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H20N6O/c1-10(2)16-14(21)11-5-7-19(8-6-11)13-4-3-12-17-15-9-20(12)18-13/h3-4,9-11H,5-8H2,1-2H3,(H,16,21) |
InChI Key |
PBFCEHOLPKVDKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Triazolopyridazine Moiety: This step involves the formation of the triazolopyridazine ring system through a cyclization reaction of a hydrazine derivative with a suitable nitrile or ester.
Attachment of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halide and a suitable base.
Coupling of the Piperidine and Triazolopyridazine Rings: The final step involves coupling the piperidine ring with the triazolopyridazine moiety through an amide bond formation using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(propan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of new materials, catalysts, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit a particular enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and functional implications.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Aromatic Substituents: The m-tolyl group in 7a and 4-chlorobenzyl in 1144488-39-0 increase lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Role of Heterocyclic Core :
- Piperidine-4-carboxamide (target compound, 7a, EN300-170769) provides a rigid scaffold for axial interactions, whereas pyrrolidine in 3ab offers conformational flexibility .
- Pyrazole derivatives like E-4b exhibit distinct hydrogen-bonding profiles due to their carboxylic acid substituents .
Physicochemical Properties: Melting points (e.g., 253–255°C for E-4b) correlate with crystallinity and stability, critical for formulation . Solubility-modifying groups (e.g., diethylaminoethyl in 7a) balance lipophilicity and bioavailability .
Synthetic Accessibility :
- Compounds like 3ab are synthesized via visible-light-mediated C(sp³)–C(sp³) coupling, highlighting advances in radical chemistry for complex heterocycles .
Notes on Structural Isomerization and Stability
- highlights isomerization in pyrazolotriazolopyrimidines under varying conditions (e.g., derivatives 6–9).
- The absence of electron-donating groups on the target compound’s triazolopyridazine core may reduce susceptibility to oxidative metabolism compared to trifluoromethyl-substituted analogs .
Biological Activity
N-(propan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various pharmacological effects based on recent studies and findings.
Chemical Structure and Synthesis
The compound features a triazolo ring fused to a pyridazine structure, connected to a piperidine moiety. The presence of the isopropyl group enhances its lipophilicity and stability. The synthesis typically involves:
- Formation of the Triazolopyridazine Core : This is achieved through cyclization of hydrazine derivatives with suitable electrophiles.
- Introduction of the Piperidine Moiety : This is done via nucleophilic substitution reactions.
- Alkylation : The isopropyl group is introduced through alkylation reactions using appropriate halides.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various cellular processes. For example, it can inhibit kinases and proteases, leading to altered cellular signaling pathways.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing signal transduction.
- Nucleic Acid Interaction : There is potential for the compound to interfere with DNA/RNA processes, inhibiting replication or transcription.
Anti-inflammatory Effects
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:
- In vitro Studies : Compounds in this class have shown potent inhibition of COX enzymes (specifically COX-2), with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Activity
The compound has been evaluated for its anticancer potential:
- Cell Line Studies : In vitro assays demonstrated antiproliferative effects against various cancer cell lines such as HCT116 and OVCAR-8. IC50 values were reported at 7.76 µM and 9.76 µM respectively .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
